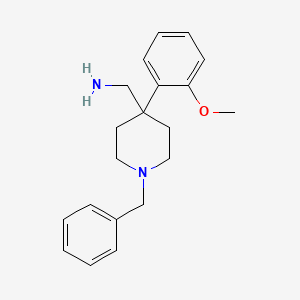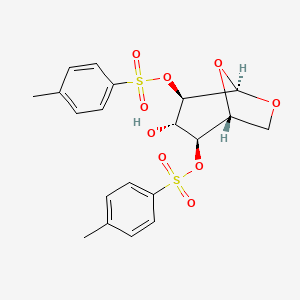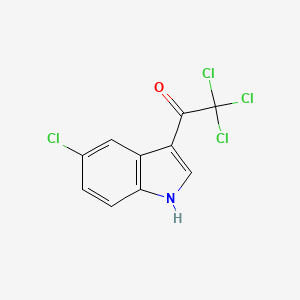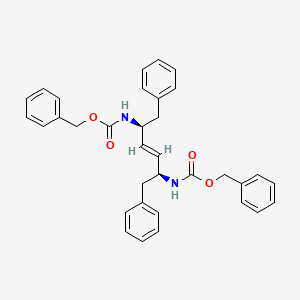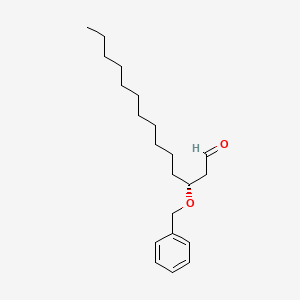
Tetradecanal, 3-(phenylmethoxy)-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecanal, 3-(phenylmethoxy)-, (3R)- is a chemical compound with the molecular formula C21H34O2 It is a derivative of tetradecanal, where a phenylmethoxy group is attached to the third carbon in the (3R) configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanal, 3-(phenylmethoxy)-, (3R)- typically involves the reaction of tetradecanal with phenylmethanol under specific conditions. The reaction is catalyzed by an acid or base, and the temperature and pressure are carefully controlled to ensure the desired stereochemistry is achieved. The reaction can be represented as follows:
[ \text{Tetradecanal} + \text{Phenylmethanol} \xrightarrow{\text{Catalyst}} \text{Tetradecanal, 3-(phenylmethoxy)-, (3R)-} ]
Industrial Production Methods
In an industrial setting, the production of Tetradecanal, 3-(phenylmethoxy)-, (3R)- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecanal, 3-(phenylmethoxy)-, (3R)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Tetradecanoic acid, 3-(phenylmethoxy)-, (3R)-
Reduction: Tetradecanol, 3-(phenylmethoxy)-, (3R)-
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetradecanal, 3-(phenylmethoxy)-, (3R)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tetradecanal, 3-(phenylmethoxy)-, (3R)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylmethoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecanal: The parent compound without the phenylmethoxy group.
Tetradecanol: The reduced form of tetradecanal.
Phenylmethanol: The alcohol used in the synthesis of Tetradecanal, 3-(phenylmethoxy)-, (3R)-.
Uniqueness
Tetradecanal, 3-(phenylmethoxy)-, (3R)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C21H34O2 |
|---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
(3R)-3-phenylmethoxytetradecanal |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-13-16-21(17-18-22)23-19-20-14-11-10-12-15-20/h10-12,14-15,18,21H,2-9,13,16-17,19H2,1H3/t21-/m1/s1 |
InChI-Schlüssel |
XEVZLJCXXPDLCG-OAQYLSRUSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CC=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCCCC(CC=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


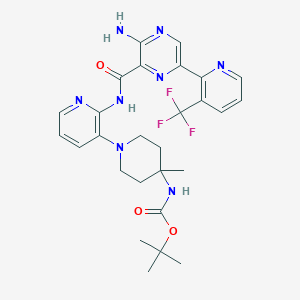
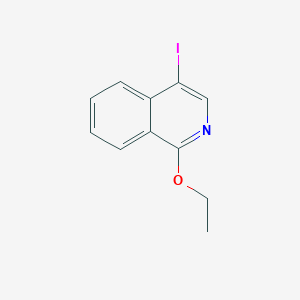
![bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate](/img/structure/B11831558.png)
![3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-](/img/structure/B11831569.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-(4-methylphenyl)-](/img/structure/B11831574.png)

